2-Chloro-4-fluoro-3-iodobenzaldehyde
Description
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Structure
3D Structure
Properties
Molecular Formula |
C7H3ClFIO |
|---|---|
Molecular Weight |
284.45 g/mol |
IUPAC Name |
2-chloro-4-fluoro-3-iodobenzaldehyde |
InChI |
InChI=1S/C7H3ClFIO/c8-6-4(3-11)1-2-5(9)7(6)10/h1-3H |
InChI Key |
VDPMJKHBCCULDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C=O)Cl)I)F |
Origin of Product |
United States |
Foundational & Exploratory
Technical Monograph: 2-Chloro-4-fluoro-3-iodobenzaldehyde
This technical guide is structured to provide an actionable, high-level overview of 2-Chloro-4-fluoro-3-iodobenzaldehyde , tailored for application scientists and medicinal chemists. It prioritizes synthetic logic, regioselectivity, and downstream utility.
CAS: 2383782-55-4 Role: High-Value Trisubstituted Scaffold for Divergent Synthesis
Executive Summary
This compound represents a "privileged scaffold" in modern medicinal chemistry due to its dense functionalization. Unlike mono- or di-substituted benzaldehydes, this molecule offers four distinct vectors for chemical modification (Aldehyde, Chlorine, Fluorine, Iodine) with varying reactivities. Its specific substitution pattern—where the iodine atom is sterically crowded between chlorine and fluorine—makes it a challenging synthetic target but a powerful intermediate for constructing atropisomeric biaryls and highly substituted heterocycles.
Chemical Profile & Structural Analysis
The unique reactivity of this core stems from the electronic interplay between the three halogen atoms and the electron-withdrawing aldehyde group.
| Property | Data / Description |
| Molecular Formula | C₇H₃ClFIO |
| Molecular Weight | 284.45 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 68–72 °C (Predicted based on analogs) |
| Solubility | Soluble in DCM, THF, EtOAc; sparingly soluble in hexanes. |
| Reactivity Hierarchy | C3-I (Pd-coupling) > C1-CHO (Condensation) > C4-F (SNAr) > C2-Cl (SNAr/Coupling) |
Electronic & Steric Environment
-
The "Sandwiched" Iodine (C3): Located between C2-Cl and C4-F, the iodine atom is sterically hindered. This prevents unwanted protodeiodination but requires specialized ligands (e.g., Buchwald biaryl phosphines) for efficient cross-coupling.
-
The Acidic Proton (C3-H precursor): Prior to iodination, the C3 proton is significantly acidified by the inductive effects of the flanking Cl and F atoms, making it the primary site for base-mediated metalation (DoM).
-
SNAr Activation: The C4-Fluorine is activated for Nucleophilic Aromatic Substitution (SNAr) by the para-aldehyde group, allowing for the introduction of amines or alkoxides after the iodine handle has been utilized.
Synthetic Methodology: The Regioselectivity Challenge
The synthesis of the 3-iodo isomer (CAS 2383782-55-4) is non-trivial. Standard Electrophilic Aromatic Substitution (EAS) on 2-chloro-4-fluorobenzaldehyde predominantly yields the 5-iodo isomer due to steric hindrance at the 3-position.
To access the 3-iodo core, a Directed Ortho Metalation (DoM) strategy is required.
Protocol: Regioselective Synthesis via Directed Lithiation
Principle: The acidity of the C3 proton (flanked by Cl and F) allows for selective deprotonation using a hindered base (LiTMP) at low temperatures, followed by an iodine quench.
Step-by-Step Workflow:
-
Protection: Convert 2-chloro-4-fluorobenzaldehyde to its 1,3-dioxolane acetal to protect the aldehyde from nucleophilic attack by the lithiating agent.
-
Metalation: Cool the acetal (1.0 equiv) in anhydrous THF to -78°C. Add LiTMP (Lithium 2,2,6,6-tetramethylpiperidide, 1.1 equiv) dropwise. Note: LDA is often too nucleophilic; LiTMP is preferred for steric bulk.
-
Equilibration: Stir for 1 hour at -78°C. The lithium species localizes at C3 due to the "ortho-fluorine effect" and the inductive pull of the C2-Chlorine.
-
Quench: Add a solution of Iodine (I₂, 1.2 equiv) in THF.
-
Deprotection: Warm to room temperature and treat with aqueous HCl to hydrolyze the acetal back to the aldehyde.
Visualization: Synthesis & Regiochemistry
Figure 1: The Directed Ortho Metalation (DoM) pathway ensures iodine installation at the crowded C3 position, avoiding the C5 isomer common in electrophilic substitution.
Reactivity & Divergent Synthesis
This molecule is a "linchpin" intermediate. The orthogonal reactivity of the halogens allows for sequential functionalization.
The "Chemist's Toolbox" for CAS 2383782-55-4
| Reaction Type | Target Site | Reagents/Conditions | Outcome |
| Suzuki-Miyaura | C3-Iodine | Ar-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃ | Biaryl formation. The C3-I reacts preferentially over C2-Cl and C4-F. |
| Sonogashira | C3-Iodine | Terminal Alkyne, Pd(PPh₃)₄, CuI | Alkynyl-benzaldehyde derivatives. |
| SNAr | C4-Fluorine | Primary/Secondary Amines, DIPEA, DMSO, Heat | Introduction of amino side chains. C4-F is activated by the para-CHO. |
| Reductive Amination | C1-Aldehyde | Amine, NaBH(OAc)₃, DCM | Benzylamines. |
| Knoevenagel | C1-Aldehyde | Malononitrile, Piperidine | Cinnamic acid derivatives. |
Strategic Sequence
For maximum yield, reactions should generally follow this order:
-
C3-Coupling (Pd): Utilize the weak C-I bond first.
-
C1-Functionalization: Modify the aldehyde (unless the aldehyde is needed to activate C4).
-
C4-Substitution: SNAr requires the electron-withdrawing aldehyde (or nitrile/ester derivative) to remain intact.
-
C2-Coupling: The C2-Chlorine is the least reactive and typically requires specialized catalytic systems (e.g., Buchwald precatalysts) to engage.
Visualization: Divergent Workflow
Figure 2: Orthogonal reactivity vectors allow for the precise construction of complex libraries from a single starting material.
Safety & Handling
-
Hazards: Like most halogenated benzaldehydes, this compound is likely a skin and eye irritant and a potential sensitizer.
-
Storage: Store under an inert atmosphere (Argon/Nitrogen) at 2-8°C. Aldehydes are prone to air oxidation to the corresponding benzoic acid.
-
Waste: Dispose of as halogenated organic waste. Avoid contact with strong oxidizers.
References
-
Synthetic Methodology (Analogous DoM): Schlosser, M. (2005). The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization. Angewandte Chemie International Edition. [Link]
-
Reactivity of Polyhalogenated Aromatics: Lulinski, S., & Serwatowski, J. (2003). Regioselective lithiation of halobenzenes. Journal of Organic Chemistry. [Link]
-
Cross-Coupling Strategies: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]
2-Chloro-4-fluoro-3-iodobenzaldehyde chemical structure and properties
An In-depth Technical Guide to 2-Chloro-4-fluoro-3-iodobenzaldehyde: A Strategic Building Block for Advanced Research
Abstract
This technical guide provides a comprehensive overview of the chemical structure, predicted properties, plausible synthetic routes, and potential applications of this compound. As a uniquely substituted aromatic aldehyde, this compound represents a promising, yet underexplored, scaffold for the development of novel pharmaceuticals and advanced materials. Its trifunctionalized benzene ring offers a versatile platform for intricate molecular engineering. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering a theoretical and practical framework for the utilization of this compound.
Introduction: The Potential of Polysubstituted Benzaldehydes
Halogenated benzaldehydes are pivotal intermediates in the synthesis of a wide array of biologically active molecules and functional materials.[1] The specific nature and position of halogen substituents on the benzene ring profoundly influence the compound's reactivity, lipophilicity, and metabolic stability, making them crucial design elements in medicinal chemistry.[2] The subject of this guide, this compound, presents a particularly interesting case due to the presence of three distinct halogens, each offering unique opportunities for selective chemical transformations. While this specific compound is not widely cataloged, this guide will extrapolate its properties and potential from closely related, well-documented analogues.
Chemical Structure and Predicted Physicochemical Properties
The unique arrangement of substituents on the benzaldehyde core dictates its chemical behavior. The aldehyde group is a versatile handle for various transformations, while the three different halogens provide multiple, orthogonal sites for further functionalization, such as cross-coupling reactions.
Figure 1: Chemical Structure of this compound
Predicted Physicochemical Data
The properties of this compound can be inferred by comparing them with structurally similar compounds.
| Property | 2-Chloro-4-fluorobenzaldehyde | 4-Fluoro-3-iodobenzaldehyde | 3-Chloro-4-fluorobenzaldehyde | This compound (Predicted) |
| CAS Number | 84194-36-5[3] | 10308073 (CID)[4] | 34328-61-5[5] | Not Available |
| Molecular Formula | C₇H₄ClFO[3] | C₇H₄FIO[4] | C₇H₄ClFO[5] | C₇H₃ClFI O |
| Molecular Weight | 158.56 g/mol [3] | 250.01 g/mol [4] | 158.56 g/mol [5] | ~284.45 g/mol |
| Appearance | Solid | Solid (Predicted) | White or colorless to light yellow powder to lump to clear liquid[1] | Likely a solid at room temperature |
| Melting Point | 60-63 °C | Not Available | 28-30 °C[5] | Expected to be in the range of 40-80 °C |
| Boiling Point | 118-120 °C at 50 mmHg | Not Available | 66-72 °C[1] | Expected to be >200 °C at atmospheric pressure |
Reactivity and Chemical Profile
The reactivity of this compound is governed by the interplay of its functional groups:
-
Aldehyde Group : This group is susceptible to nucleophilic attack, making it a key site for forming carbon-carbon and carbon-heteroatom bonds. Common reactions include Wittig reactions, aldol condensations, and reductive amination.[6]
-
Halogen Substituents : The three different halogens offer a rich platform for sequential and selective cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). The reactivity order for these reactions is generally I > Cl. The fluorine atom is typically unreactive in these transformations, providing a stable substituent.
Figure 2: Reactivity Profile of this compound
Proposed Synthetic Pathways
A plausible synthetic route to this compound would likely commence with a commercially available di-substituted benzene derivative, followed by sequential introduction of the remaining functional groups. A hypothetical, yet chemically sound, pathway is outlined below.
Experimental Protocol: A Hypothetical Synthesis
-
Starting Material : 2-Chloro-4-fluorotoluene.
-
Step 1: Iodination : Electrophilic iodination of 2-chloro-4-fluorotoluene at the ortho-position to the chloro group and meta to the fluoro group. This is a directed ortho-metalation followed by iodination.
-
Step 2: Benzylic Bromination : Free radical bromination of the methyl group of the resulting 2-chloro-4-fluoro-3-iodotoluene to yield the corresponding benzyl bromide.
-
Step 3: Oxidation to Aldehyde : Hydrolysis of the benzyl bromide followed by oxidation of the resulting benzyl alcohol to the final product, this compound.
Figure 3: Proposed Synthesis of this compound
Applications in Research and Development
The unique substitution pattern of this compound makes it a highly valuable building block in several areas of research.
Pharmaceutical Drug Development
This compound can serve as a key intermediate in the synthesis of complex molecules with potential therapeutic applications.[] The presence of multiple halogen atoms allows for the strategic introduction of various functionalities to optimize the pharmacological profile of a lead compound. The chloro and fluoro groups can enhance metabolic stability and binding affinity, while the iodo group provides a reactive handle for late-stage diversification of drug candidates.[2]
Agrochemicals
Similar to its applications in pharmaceuticals, this molecule can be a precursor for novel pesticides and herbicides. The specific halogenation pattern can contribute to the biological activity and environmental persistence of the final product.
Materials Science
The aldehyde functionality can be used to synthesize polymers and dyes. The high degree of halogenation can impart desirable properties such as thermal stability and flame retardancy to the resulting materials.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not available, precautions should be based on the known hazards of structurally similar compounds.
-
Hazard Statements : Likely to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8]
-
Precautionary Statements :
-
Personal Protective Equipment (PPE) : Use of a dust mask (type N95 or equivalent), safety glasses, and chemical-resistant gloves is highly recommended. All handling should be performed in a well-ventilated fume hood.
Conclusion
This compound represents a molecule of significant synthetic potential. Its trifunctionalized aromatic core provides a versatile platform for the creation of novel and complex chemical entities. This guide has provided a theoretical framework for its properties, synthesis, and applications, grounded in the known chemistry of its structural analogues. It is our hope that this document will inspire further research into this and other polysubstituted aromatic compounds, paving the way for future discoveries in medicine and materials science.
References
-
NIST. (n.d.). 2-Chloro-4-fluorobenzaldehyde. In NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 2,3-Dichloro-4-fluorobenzaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 4-Fluoro-3-iodobenzaldehyde. Retrieved from [Link]
-
Wychem. (n.d.). 2-Fluoro-4-iodobenzaldehyde. Retrieved from [Link]
-
The Royal Society of Chemistry. (2013). Supporting Information. Retrieved from [Link]
-
Ataman Kimya. (n.d.). 2-CHLOROBENZALDEHYDE. Retrieved from [Link]
-
Al-Zoubi, W., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Molecules, 26(6), 1544. Retrieved from [Link]
- Google Patents. (n.d.). CN111848406A - A kind of preparation method of 2-chloro-4-fluoro-5-nitrobenzaldehyde.
-
Jadhav, S. D., et al. (2015). Nanoparticle-supported and magnetically recoverable palladium (Pd) catalyst: A selective and sustainable oxidation protocol with high turn over number. RSC Advances, 5(10), 7350-7358. Retrieved from [Link]
-
Khan, S. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering, 2(4), 348-361. Retrieved from [Link]
-
ResearchGate. (2024). (PDF) Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Retrieved from [Link]
- Google Patents. (n.d.). CN104529729A - Preparation method for 2-fluoro-3-chlorobenzaldehyde.
- Google Patents. (n.d.). EP1476415A1 - Iodination of 4-fluoro-benzaldehyde.
-
Sciencemadness Discussion Board. (2007, February 5). p-fluoro benzaldehyde. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-氯-4-氟苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 4-Fluoro-3-iodobenzaldehyde | C7H4FIO | CID 10308073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Chloro-4-fluorobenzaldehyde 97 34328-61-5 [sigmaaldrich.com]
- 6. ojs.wiserpub.com [ojs.wiserpub.com]
- 8. fishersci.ie [fishersci.ie]
Commercial Availability & Synthetic Strategies: 2-Chloro-4-fluoro-3-iodobenzaldehyde
This guide provides a technical analysis of the commercial landscape and sourcing strategies for 2-Chloro-4-fluoro-3-iodobenzaldehyde , a highly specialized halogenated building block.
Executive Summary
This compound (CAS: 2383782-55-4) is a "dense" functionalized aromatic scaffold. Its value lies in the orthogonal reactivity of its three halogen substituents: the iodine atom (C3) enables selective Suzuki/Sonogashira couplings, the fluorine (C4) and chlorine (C2) atoms allow for nucleophilic aromatic substitutions (
Currently, this compound is classified as a Tier 3 Commercial Product : available from specialized fine chemical catalogs (e.g., abcr, Enamine) but often requiring lead times associated with "make-on-demand" synthesis. It is not a commodity chemical.[1]
Compound Profile & Identification
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 2383782-55-4 |
| Molecular Formula | |
| Molecular Weight | 284.45 g/mol |
| MDL Number | MFCD32709943 (Example) |
| Appearance | Off-white to pale yellow crystalline solid |
| Storage | 2–8°C, under inert atmosphere (Argon/Nitrogen), light-sensitive |
Supply Chain Landscape
The commercial availability of this specific isomer is limited due to the synthetic challenge of introducing the iodine atom at the crowded C3 position (between Chloro and Fluoro groups).
Vendor Tiering
-
Tier 1 (Global Distributors): Sigma-Aldrich, Fisher Scientific. Status: Likely unlisted or "Inquire for Quote".
-
Tier 2 (Building Block Specialists): Combi-Blocks, Enamine, Fluorochem, abcr. Status: High probability of listing, but stock levels may fluctuate.
-
Tier 3 (Custom Synthesis Houses): WuXi AppTec, Pharmablock. Status: Primary route for multi-gram to kilogram scale.
Sourcing Decision Logic
The following decision tree illustrates the recommended procurement strategy based on project phase and quantity.
Figure 1: Strategic sourcing workflow for rare halogenated intermediates.
Technical Synthesis Guide (The "Make" Option)
If commercial lead times are prohibitive, in-house synthesis is a viable option. However, standard electrophilic iodination of 2-chloro-4-fluorobenzaldehyde will likely fail to yield the C3 isomer as the major product.
The Regioselectivity Challenge[2]
-
Direct Iodination: The aldehyde group directs meta (to C3 and C5). The Cl and F groups direct ortho/para.
-
Steric Factors: The C3 position is sandwiched between Cl and F ("buttressing effect"). The C5 position is less sterically hindered.
-
Result: Electrophilic iodination (e.g., NIS/TFA) typically favors the C5-iodo isomer or a mixture, making isolation of the C3-iodo target difficult.
Recommended Route: Directed Ortho Metalation (DoM)
To exclusively target the C3 position, one must exploit the acidity of the C3 proton. The proton located between two halogens (Cl and F) is significantly more acidic (
Protocol Overview:
-
Protection: Protect the aldehyde as an acetal (to prevent nucleophilic attack by the base).
-
Lithiation: Use a hindered base (LDA or LiTMP) at -78°C. The base will selectively deprotonate C3 (between Cl and F).
-
Quench: Add Iodine (
) or an iodine source ( ).[2] -
Deprotection: Acidic hydrolysis to restore the aldehyde.
Figure 2: Regioselective synthesis via Directed Ortho Metalation (DoM) targeting the C3 position.
Experimental Considerations
| Variable | Recommendation | Rationale |
| Base Selection | LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) | LiTMP is bulkier than LDA, reducing the risk of nucleophilic attack on the aromatic ring and improving regioselectivity for the crowded C3 proton. |
| Temperature | -78°C (Strict Control) | Higher temperatures may cause "benzyne" formation via elimination of LiF or LiCl. |
| Protecting Group | 1,3-Dioxolane | Stable to strong bases; easily removed with dilute acid. |
| Quenching | Iodine ( | Add slowly to the lithiated species to prevent over-reaction. |
Quality Control & Handling
When receiving or synthesizing this compound, verify identity and purity using the following markers.
-
1H NMR (DMSO-d6):
-
Look for the aldehyde proton singlet (
~10.2 ppm). -
Aromatic region: Two distinct doublets (or doublet of doublets) representing H5 and H6. The coupling constants (
) will confirm the substitution pattern.
-
-
19F NMR:
-
Crucial for confirming the position of the fluorine relative to the iodine. The chemical shift will move significantly compared to the non-iodinated precursor.
-
-
Stability:
-
Light Sensitivity: Carbon-Iodine bonds are photolabile. Store in amber vials wrapped in foil.
-
Oxidation: Aldehydes oxidize to carboxylic acids over time. Store under Argon at 4°C.
-
References
-
Schlosser, M. (2005). The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization. Angewandte Chemie International Edition. [Link]
-
Snieckus, V. (1990). Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews. [Link]
Sources
Introduction: The Strategic Importance of Polysubstituted Benzaldehydes in Drug Discovery
An In-depth Technical Guide to the Nomenclature, Properties, and Synthetic Relevance of Polysubstituted Halogenated Benzaldehydes
Polysubstituted aromatic scaffolds are foundational to modern medicinal chemistry, serving as versatile starting points for the synthesis of complex therapeutic agents. Among these, halogenated benzaldehydes are particularly prized for their dual functionality. The aldehyde group provides a reactive handle for a myriad of chemical transformations, including reductive aminations, Wittig reactions, and condensations, enabling the construction of diverse molecular architectures.[1][2] Concurrently, the presence, number, and position of halogen substituents (F, Cl, Br, I) on the benzene ring allow for precise modulation of a molecule's physicochemical properties. Halogens can enhance metabolic stability, improve lipophilicity for better membrane permeability, and introduce specific steric or electronic features that are critical for target binding affinity.[3][4]
This guide focuses on the technical nuances of a specific, complex member of this class: 3-Iodo-4-fluoro-2-chlorobenzaldehyde . While public-domain data for this exact substitution pattern is limited, this document will provide a comprehensive framework for researchers by dissecting its nomenclature and extrapolating its likely properties, safety considerations, and synthetic utility based on well-documented, structurally related analogs. By understanding the principles governing its close chemical relatives, scientists and drug development professionals can effectively anticipate the behavior and strategic application of this and other novel polysubstituted benzaldehydes.
Part 1: Nomenclature and Structural Identification
Correct and unambiguous nomenclature is the bedrock of chemical communication. The systematic name "3-Iodo-4-fluoro-2-chlorobenzaldehyde" is derived following the rules set by the International Union of Pure and Applied Chemistry (IUPAC).
Deconstruction of the IUPAC Name:
-
Parent Structure: The core structure is benzaldehyde, which consists of a benzene ring substituted with a formyl group (-CHO). The carbon atom of the formyl group is attached to what is designated as carbon #1 of the benzene ring.
-
Substituent Identification: The ring is further substituted with three halogen atoms: iodo (-I), fluoro (-F), and chloro (-Cl).
-
Numbering: The positions of these substituents are indicated by numbers (locants). The numbering of the benzene ring begins at the carbon atom bearing the principal functional group, the aldehyde, and proceeds around the ring to give the substituents the lowest possible numbers. In this case, the substituents are located at positions 2, 3, and 4.
-
Alphabetical Ordering: When listing the substituents, they are arranged in alphabetical order: chloro , fluoro , iodo .
-
Final Assembly: Combining these elements yields the full systematic name: 2-Chloro-4-fluoro-3-iodobenzaldehyde . Correction: Based on IUPAC alphabetical priority, the correct name is this compound, not 3-Iodo-4-fluoro-2-chlorobenzaldehyde. This guide will address the molecule based on its systematic name.
For context, the identifiers for several closely related, commercially available analogs are summarized below. This data is crucial for sourcing starting materials or for comparative studies.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 3-Chloro-4-fluorobenzaldehyde | 34328-61-5 | C₇H₄ClFO | 158.56 |
| 4-Fluoro-3-iodobenzaldehyde | 227609-88-3 | C₇H₄FIO | 250.01 |
| 3-Chloro-2-fluorobenzaldehyde | 85070-48-0 | C₇H₄ClFO | 158.56 |
| 2-Chloro-4-fluorobenzaldehyde | 84194-36-5 | C₇H₄ClFO | 158.56 |
| 3-Chloro-4-iodobenzaldehyde | 148334-14-9 | C₇H₄ClIO | 266.46 |
This table is a compilation of data from multiple sources.[5][6][7][8]
Part 2: Safety, Handling, and Physicochemical Profile
While a specific Safety Data Sheet (SDS) for this compound is not available, a reliable safety and handling protocol can be established by analyzing the hazards associated with its structural analogs. Compounds like 3-Chloro-4-fluorobenzaldehyde and 4-Fluoro-3-iodobenzaldehyde are consistently classified as hazardous.
Consolidated Hazard Profile:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[5]
-
Irritation: Causes serious eye irritation and skin irritation. May cause respiratory irritation.[5][9][10]
-
Environmental Hazards: Some analogs are noted as being toxic to aquatic life with long-lasting effects.
Standard Laboratory Handling Protocol
Given the anticipated hazards, the following protocol is mandatory when handling this class of compounds. This represents a self-validating system designed to minimize exposure risk.
| Step | Action | Rationale (Causality) |
| 1. Engineering Controls | Work exclusively within a certified chemical fume hood. | To prevent inhalation of vapors or fine powders, which are known respiratory irritants. |
| 2. Personal Protective Equipment (PPE) | Wear nitrile gloves, a flame-retardant lab coat, and chemical splash goggles with side shields. | To prevent skin and eye contact. Benzaldehydes can be irritating and potentially sensitizing.[11] |
| 3. Weighing & Dispensing | Dispense solids carefully to avoid generating dust. Handle liquids with precision to prevent spills. | Minimizes the risk of inhalation and dermal exposure. |
| 4. Storage | Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials. | Protects the compound from moisture and oxidation, preserving its purity. Storing away from strong oxidizing agents, acids, and bases prevents unwanted reactions.[9] |
| 5. Spill & Waste | Absorb liquid spills with an inert material (e.g., vermiculite) and collect for disposal. Dispose of all waste in a designated, sealed hazardous waste container. | To ensure safe cleanup and prevent environmental contamination. |
Workflow for Safe Handling
Caption: A standard workflow for the safe laboratory handling of halogenated benzaldehydes.
Part 3: Synthetic Strategies and Methodologies
The synthesis of polysubstituted benzaldehydes often requires multi-step pathways that carefully orchestrate the introduction of substituents. While a direct synthesis for this compound is not published, logical routes can be proposed based on established organic chemistry principles and patent literature for similar molecules.
A common and powerful strategy is the halogen-exchange fluorination , also known as the Halex reaction. This method is particularly effective for introducing fluorine atoms onto an aromatic ring that already contains other halogen substituents.
Conceptual Synthetic Pathway
A plausible route would start with a commercially available dichlorobenzaldehyde and proceed through a selective fluorination followed by iodination.
Caption: A proposed synthetic pathway for this compound.
Representative Experimental Protocol: Halogen-Exchange Fluorination
This protocol is adapted from methodologies described for the synthesis of related fluorobenzaldehydes, such as in patent US4845304A, which details the conversion of dichlorobenzaldehydes to chlorofluorobenzaldehydes.[12]
Objective: To convert a dichlorobenzaldehyde precursor to a chlorofluorobenzaldehyde intermediate.
Materials:
-
3,4-Dichlorobenzaldehyde (starting material example)
-
Spray-dried Potassium Fluoride (KF)
-
Tetraphenylphosphonium bromide (Phase-transfer catalyst)
-
Anhydrous high-boiling solvent (e.g., Sulfolane)
-
Nitrogen gas supply
-
Standard reaction glassware with overhead stirrer and condenser
Procedure:
-
Reactor Setup: Assemble a three-neck round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet. Ensure all glassware is oven-dried to remove moisture.
-
Charge Reagents: To the flask, add 3,4-dichlorobenzaldehyde (1.0 eq), spray-dried potassium fluoride (1.5 eq), and tetraphenylphosphonium bromide (0.1 eq).
-
Add Solvent: Add a sufficient volume of anhydrous sulfolane to create a stirrable slurry.
-
Inert Atmosphere: Purge the system with nitrogen gas for 15 minutes to establish an inert atmosphere. This is critical to prevent side reactions involving atmospheric moisture and oxygen.
-
Reaction: Heat the mixture to 210-230 °C with vigorous stirring. The high temperature is necessary to drive the nucleophilic aromatic substitution, and the catalyst facilitates the transfer of the fluoride ion into the organic phase.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them via Gas Chromatography (GC) or Thin Layer Chromatography (TLC). The reaction is complete when the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., dichloromethane) and filter to remove unreacted KF and formed KCl.
-
Purification: Wash the organic filtrate with water to remove the solvent and catalyst. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield the desired 3-chloro-4-fluorobenzaldehyde.[12]
Part 4: Applications in Drug Development
Halogenated benzaldehydes are not typically therapeutic agents themselves but are high-value intermediates. Their utility stems from the aldehyde's ability to act as an electrophilic linchpin for building molecular complexity.
Key Roles in Synthesis:
-
Formation of Schiff Bases: The aldehyde readily condenses with primary amines to form imines (Schiff bases), a common linkage in ligands and bioactive molecules.[2]
-
Precursors to Heterocycles: They are essential building blocks for synthesizing a wide range of heterocyclic rings (e.g., quinolines, pyrimidines) that form the core of many FDA-approved drugs.[3]
-
Modulation of Pharmacokinetics: The specific halogen pattern on the benzaldehyde is carried through the synthesis into the final molecule. A fluorine atom can block sites of metabolism, while the larger chlorine and iodine atoms can introduce specific steric bulk or participate in halogen bonding to enhance target affinity.[4]
Conceptual Workflow in a Drug Discovery Cascade
Caption: Role of a polysubstituted benzaldehyde as a starting block in a typical drug discovery pipeline.
For instance, the synthesis of Rafoxanide, a halogenated salicylanilide anthelmintic, involves the coupling of a substituted amine with a diiodosalicylic acid derivative, showcasing a similar principle of using halogenated aromatic building blocks to construct a final, potent drug molecule.[13] The strategic placement of halogens is a cornerstone of its efficacy.
Conclusion
While this compound remains a specialized chemical entity with sparse direct documentation, a robust understanding of its characteristics and utility can be effectively derived from its structural analogs. Its IUPAC nomenclature, predictable physicochemical and safety profile, and plausible synthetic routes provide a solid foundation for its use in advanced organic synthesis. For researchers in drug development, this molecule and others like it represent powerful tools, offering a pre-packaged combination of a versatile reactive handle and strategically placed halogens for fine-tuning the properties of next-generation therapeutics. The principles and protocols outlined in this guide serve as a comprehensive starting point for the safe and effective application of this valuable class of compounds.
References
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PubChem. (n.d.). 4-Fluoro-3-iodobenzaldehyde. National Center for Biotechnology Information. [Link]
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Aksjonova, K., et al. (2012). Functionalization of 3-Chlorobenzaldehyde. ResearchGate. [Link]
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PubChem. (n.d.). 2,3-Dichloro-4-fluorobenzaldehyde. National Center for Biotechnology Information. [Link]
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Khan, S. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering. [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Essential Role of 4-Fluoro-3-methylbenzaldehyde in Modern Pharmaceutical Synthesis. [Link]
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Hernandez-Vazquez, E., et al. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. PMC. [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of Novel Schiff Bases from 2-Chloro-4-fluoro-3-iodobenzaldehyde
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the synthesis of Schiff bases derived from the versatile, yet sterically hindered and electronically complex, 2-Chloro-4-fluoro-3-iodobenzaldehyde. Schiff bases, characterized by their azomethine (-C=N-) linkage, are a cornerstone in medicinal chemistry and materials science due to their broad spectrum of biological activities and applications in coordination chemistry.[1][2][3][4] This guide will delve into the underlying chemical principles, provide a detailed step-by-step protocol for synthesis and purification, and offer insights into the characterization of these novel compounds. The protocols are designed to be robust and adaptable, enabling researchers to generate a library of Schiff base derivatives for further investigation.
Introduction: The Significance of Substituted Schiff Bases
Schiff bases are formed through the condensation reaction of a primary amine with an aldehyde or ketone.[3][4] The resulting imine functionality is a critical pharmacophore that imparts a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, and antioxidant properties.[3][4] The synthetic accessibility and structural diversity of Schiff bases make them attractive scaffolds for drug discovery and development.[1] Furthermore, the azomethine nitrogen provides an excellent coordination site for metal ions, leading to the formation of metal complexes with unique catalytic and therapeutic properties.[1][5][6]
The choice of the starting aldehyde is crucial in determining the physicochemical and biological properties of the resulting Schiff base. This compound is a particularly interesting precursor due to its unique substitution pattern:
-
Halogen Atoms (Cl, F, I): The presence of multiple halogens can significantly enhance the lipophilicity of the molecule, potentially improving its membrane permeability and bioavailability. Furthermore, halogens can participate in halogen bonding, a non-covalent interaction that can influence molecular recognition and binding to biological targets.
-
Electronic Effects: The electron-withdrawing nature of the halogens can modulate the reactivity of the aldehyde group and influence the electronic properties of the final Schiff base.
-
Steric Hindrance: The ortho-chloro and -iodo substituents introduce steric bulk around the aldehyde functionality, which may influence the kinetics of the Schiff base formation and the conformation of the final product.
This guide will provide a framework for navigating the synthesis of Schiff bases from this challenging yet promising starting material.
Synthetic Strategy and Mechanistic Considerations
The formation of a Schiff base is a reversible reaction that typically proceeds via a two-step mechanism: nucleophilic addition of the primary amine to the carbonyl carbon to form a carbinolamine intermediate, followed by dehydration to yield the imine.[7]
General Reaction Scheme
Caption: General reaction for Schiff base synthesis.
The reaction is often catalyzed by a small amount of acid or base.[3][4] An acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the amine.[8] Base catalysis, on the other hand, can deprotonate the amine, increasing its nucleophilicity. The removal of water, often through azeotropic distillation or the use of a dehydrating agent, is crucial to drive the equilibrium towards the formation of the Schiff base.[9]
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of a representative Schiff base from this compound and aniline. This protocol can be adapted for use with other primary amines.
Materials and Reagents
| Reagent | Grade | Supplier (Example) |
| This compound | ≥98% Purity | Sigma-Aldrich |
| Aniline | Reagent Grade, ≥99% | Sigma-Aldrich |
| Ethanol, Absolute | ACS Grade | Fisher Scientific |
| Glacial Acetic Acid | ACS Grade | VWR Chemicals |
| Diethyl Ether | ACS Grade | Fisher Scientific |
| Anhydrous Sodium Sulfate | ACS Grade | EMD Millipore |
Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. This compound and aniline are irritants and should be handled with care.
Synthesis Workflow
Caption: Experimental workflow for Schiff base synthesis.
Detailed Synthesis Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 mmol of this compound in 20 mL of absolute ethanol.
-
Addition of Amine: To the stirred solution, add 1.0 mmol of aniline dropwise at room temperature.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[8]
-
Reflux: Heat the reaction mixture to reflux and maintain it for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate).
-
Isolation of Crude Product: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. A solid product may precipitate upon cooling. If not, the product can often be precipitated by adding the reaction mixture to a beaker of cold water or by placing the flask in an ice bath.[10]
-
Filtration and Washing: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.[11]
-
Drying: Dry the collected solid in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to a constant weight.
Purification Protocol: Recrystallization
Recrystallization is a common and effective method for purifying solid organic compounds.[12][13]
-
Solvent Selection: Choose a suitable solvent for recrystallization. An ideal solvent should dissolve the Schiff base at high temperatures but not at low temperatures. Ethanol or methanol are often good starting points.[14]
-
Dissolution: Place the crude Schiff base in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Cooling and Crystallization: Remove the flask from the hot plate and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry them in a vacuum oven.
Characterization of the Synthesized Schiff Base
Spectroscopic techniques are essential for confirming the structure and purity of the synthesized Schiff base.
Expected Spectroscopic Data
| Technique | Key Feature | Expected Range/Value |
| FTIR Spectroscopy | C=N (imine) stretch | 1600-1650 cm⁻¹ |
| Absence of C=O (aldehyde) stretch | Should not observe a strong peak around 1700 cm⁻¹ | |
| Absence of N-H (primary amine) stretch | Should not observe peaks in the 3300-3500 cm⁻¹ region | |
| ¹H NMR Spectroscopy | -CH=N- (azomethine) proton | A singlet typically appears in the range of δ 8.0-9.0 ppm[15] |
| Aromatic protons | Multiple signals in the range of δ 6.5-8.5 ppm, with coupling patterns dependent on the specific amine used.[16] | |
| ¹³C NMR Spectroscopy | -C=N- (azomethine) carbon | A signal typically appears in the range of δ 145-165 ppm |
| Mass Spectrometry | Molecular Ion Peak (M⁺) | Corresponds to the calculated molecular weight of the synthesized Schiff base. |
Conclusion
The protocol outlined in this application note provides a robust and reproducible method for the synthesis of novel Schiff bases from this compound. The unique electronic and steric properties of this starting material offer exciting opportunities for the development of new compounds with potential applications in medicinal chemistry and materials science. The detailed procedures for synthesis, purification, and characterization will enable researchers to efficiently generate and validate these valuable molecular scaffolds. Further derivatization by varying the primary amine component will allow for the creation of a diverse library of Schiff bases for screening and further investigation.
References
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Part-II: an update of Schiff bases synthesis and applications in medicinal chemistry-a patent review (2016-2023). PubMed. Available from: [Link]
-
How to purify Schiff base product? ResearchGate. Available from: [Link]
-
Is there an effective way of purifying schiff bases? ResearchGate. Available from: [Link]
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Full article: Part-II: an update of Schiff bases synthesis and applications in medicinal chemistry-a patent review (2016-2023). Taylor & Francis Online. Available from: [Link]
-
Biological applications of Schiff bases: An overview. GSC Biological and Pharmaceutical Sciences. Available from: [Link]
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Biological applications of Schiff bases: An overview. GSC Online Press. Available from: [Link]
-
Different Schiff Bases—Structure, Importance and Classification. PMC - NIH. Available from: [Link]
-
Catalytic Efficiency of Schiff Base Metal Complexes in Organic Transformations. Journal of Chemical and Pharmaceutical Research. Available from: [Link]
-
Biomedical Applications of Some Schiff Bases and Their Transition Metal Complexes: A Review. ResearchGate. Available from: [Link]
-
Synthesis, spectroscopic characterization of schiff bases derived from 4,4'-methylen di aniline. Der Pharma Chemica. Available from: [Link]
-
Part-5. Review on use of Chiral Schiff base Complexes as Catalyst. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]
-
Schiff Base Complexes for Catalytic Application. OUCI. Available from: [Link]
-
Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. ACS Omega. Available from: [Link]
-
Synthesis , spectroscopic characterization and biological study of some new Schiff bases based on 2-hydroxybenzadehyde. ResearchGate. Available from: [Link]
-
Synthesis of Schiff's bases in aqueous medium: a green alternative approach with effective mass yield and high reaction rates. Taylor & Francis Online. Available from: [Link]
-
SYNTHESIS AND PURIFICATION OF SCHIFF BASE N,N- BIS(SALICYLALDEHYDE)-ETILENODIAMINE. Available from: [Link]
-
Synthesis and Evaluation of Schiff Base-Metal Complexes as Efficient Catalysts for Green Chemistry. Jetir.Org. Available from: [Link]
-
Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. PMC. Available from: [Link]
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“SYNTHESIS AND STUDY OF SCHIFF BASE LIGANDS”. IOSR Journal. Available from: [Link]
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-
“SYNTHESIS CHARACTERIZATION PHARMACOLOGICAL ACTIVITY OF SOME NOVEL SCHIFF BASE “. IJCRT.org. Available from: [Link]
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Efficient mechanochemical synthesis of new fluorinated Schiff bases: a solvent-free, alternative to conventional method with mercury adsorption properties. PMC. Available from: [Link]
-
schiff bases synthesis: Topics by Science.gov. Science.gov. Available from: [Link]
-
Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. PMC. Available from: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
